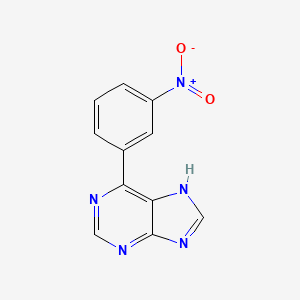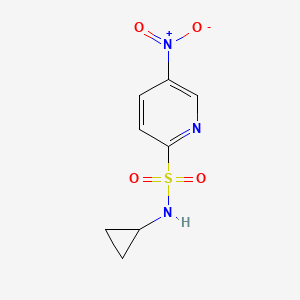
Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate is an organic compound that features a benzoate ester functional group, a fluorine atom, and a 1,3-dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate typically involves the esterification of 4-(1,3-dioxolan-2-yl)-2-fluorobenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products
Oxidation: 4-(1,3-Dioxolan-2-yl)-2-fluorobenzoic acid.
Reduction: 4-(1,3-Dioxolan-2-yl)-2-fluorobenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, the fluorine atom can enhance the compound’s binding affinity to certain proteins, leading to increased potency and selectivity.
Comparaison Avec Des Composés Similaires
Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate can be compared to other similar compounds, such as:
Ethyl 4-(1,3-dioxolan-2-yl)benzoate: Lacks the fluorine atom, which can result in different chemical and biological properties.
4-(1,3-Dioxolan-2-yl)-2-fluorobenzoic acid: The carboxylic acid analog, which has different reactivity and solubility properties.
4-(1,3-Dioxolan-2-yl)-2-fluorobenzyl alcohol: The alcohol analog, which can be used in different synthetic applications.
The presence of the fluorine atom in this compound makes it unique, as it can influence the compound’s reactivity, stability, and biological activity. This uniqueness can be leveraged in various research and industrial applications to achieve desired outcomes.
Propriétés
Formule moléculaire |
C12H13FO4 |
|---|---|
Poids moléculaire |
240.23 g/mol |
Nom IUPAC |
ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate |
InChI |
InChI=1S/C12H13FO4/c1-2-15-11(14)9-4-3-8(7-10(9)13)12-16-5-6-17-12/h3-4,7,12H,2,5-6H2,1H3 |
Clé InChI |
UFNCGVDSSJNWCI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(C=C1)C2OCCO2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


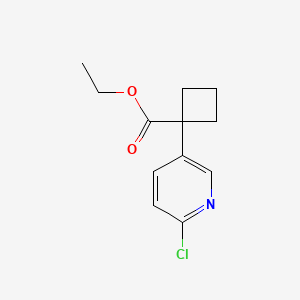
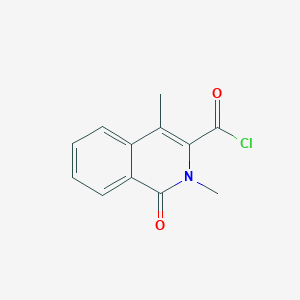
![6-(Bromomethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11871152.png)



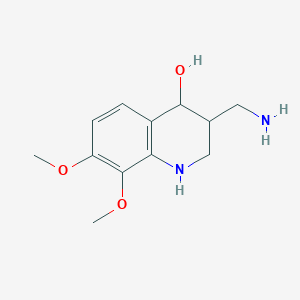


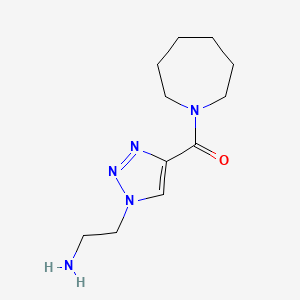
![(3R)-1-[(6-aminoquinolin-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B11871194.png)
